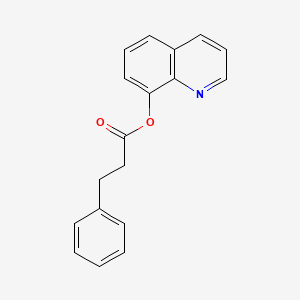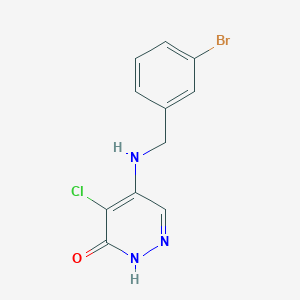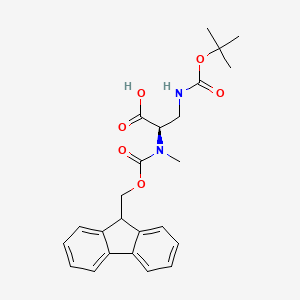
Fmoc-N-Me-D-Dap(Boc)-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-N-Me-D-Dap(Boc)-OH: is a synthetic compound used primarily in peptide synthesis. It is a derivative of diaminopropionic acid, where the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the side chain amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound is particularly useful in solid-phase peptide synthesis due to its stability and ease of removal of the protecting groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of Fmoc-N-Me-D-Dap(Boc)-OH typically begins with diaminopropionic acid.
Protection of Amino Groups: The amino groups are protected using Fmoc and Boc protecting groups. The Fmoc group is introduced using fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate. The Boc group is introduced using di-tert-butyl dicarbonate in the presence of a base like triethylamine.
Methylation: The methylation of the nitrogen atom is achieved using methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the Boc group can be removed using an acid such as trifluoroacetic acid.
Coupling Reactions: Fmoc-N-Me-D-Dap(Boc)-OH can undergo coupling reactions with other amino acids or peptides using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Common Reagents and Conditions:
Deprotection: Piperidine for Fmoc removal, trifluoroacetic acid for Boc removal.
Coupling: DIC and HOBt for peptide bond formation.
Major Products Formed:
Deprotected Amino Acid: Removal of Fmoc and Boc groups yields the free amino acid.
Peptides: Coupling reactions result in the formation of peptides with this compound as a building block.
Aplicaciones Científicas De Investigación
Chemistry:
Peptide Synthesis: Fmoc-N-Me-D-Dap(Boc)-OH is widely used in the synthesis of peptides, particularly in solid-phase peptide synthesis.
Biology:
Protein Engineering: It is used in the design and synthesis of modified peptides and proteins for research purposes.
Medicine:
Drug Development: The compound is used in the development of peptide-based drugs and therapeutic agents.
Industry:
Biotechnology: It is used in the production of synthetic peptides for various industrial applications, including enzyme inhibitors and diagnostic reagents.
Mecanismo De Acción
Mechanism:
Peptide Bond Formation: Fmoc-N-Me-D-Dap(Boc)-OH participates in peptide bond formation through nucleophilic attack of the amino group on the carbonyl carbon of another amino acid or peptide.
Deprotection: The removal of protecting groups (Fmoc and Boc) is essential for the compound to participate in further reactions.
Molecular Targets and Pathways:
Peptide Synthesis Pathways: The compound is involved in the pathways of peptide synthesis, where it acts as a building block for the formation of larger peptide chains.
Comparación Con Compuestos Similares
Fmoc-D-Dap(Boc)-OH: Similar to Fmoc-N-Me-D-Dap(Boc)-OH but without the methylation on the nitrogen atom.
Fmoc-Lys(Boc)-OH: Another amino acid derivative used in peptide synthesis, with a lysine backbone instead of diaminopropionic acid.
Uniqueness:
Methylation: The presence of the methyl group on the nitrogen atom in this compound provides unique steric and electronic properties, making it distinct from other similar compounds.
Propiedades
Fórmula molecular |
C24H28N2O6 |
|---|---|
Peso molecular |
440.5 g/mol |
Nombre IUPAC |
(2R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C24H28N2O6/c1-24(2,3)32-22(29)25-13-20(21(27)28)26(4)23(30)31-14-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,19-20H,13-14H2,1-4H3,(H,25,29)(H,27,28)/t20-/m1/s1 |
Clave InChI |
UOXBFJIPNISOMC-HXUWFJFHSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)NC[C@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
SMILES canónico |
CC(C)(C)OC(=O)NCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



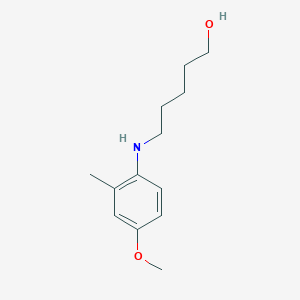
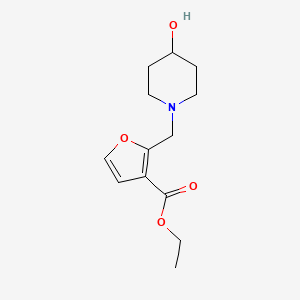
![(3|A,9R)-(3''|A,9''R)-9,9''-[1,4-Phthalazinediylbis(oxy)]bis[10,11-dihydro-6'-methoxycinchonan]](/img/structure/B14906451.png)
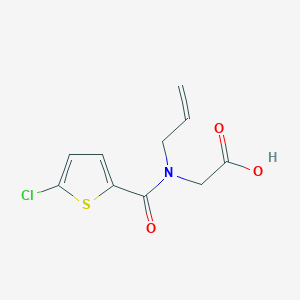
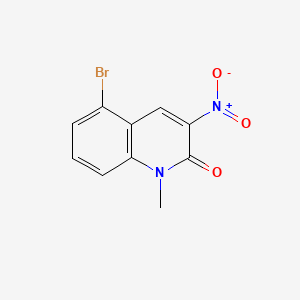

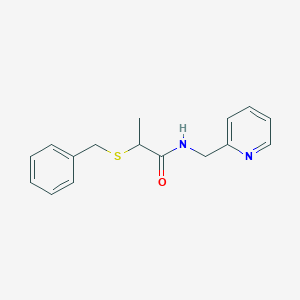
![n-(2-(Isopentyloxy)ethyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B14906493.png)
![n-Methyl-n-(2-(3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3h)-yl)ethyl)glycine](/img/structure/B14906494.png)

![N-(6-Nitro-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-yl)acetamide](/img/structure/B14906509.png)
